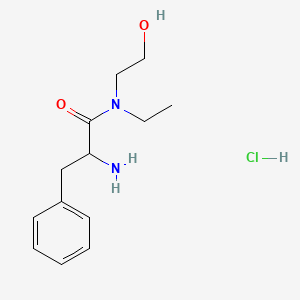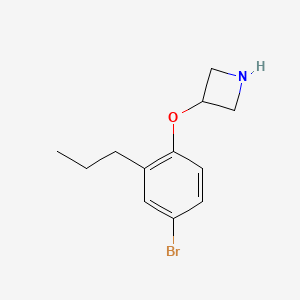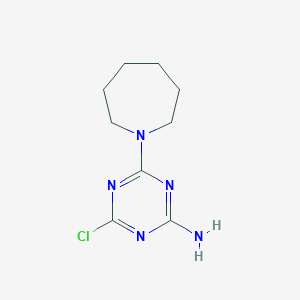![molecular formula C10H20ClNO2 B1525243 3-[2-(Allyloxy)ethoxy]piperidine hydrochloride CAS No. 1220033-19-1](/img/structure/B1525243.png)
3-[2-(Allyloxy)ethoxy]piperidine hydrochloride
Vue d'ensemble
Description
3-[2-(Allyloxy)ethoxy]piperidine hydrochloride (AEPH) is a chemical compound that has gained interest in scientific research due to its diverse properties and potential applications1. It is available for purchase from various chemical suppliers23.
Synthesis Analysis
The synthesis of AEPH is not explicitly detailed in the search results. However, related compounds such as 3-(Allyloxy)piperidine hydrochloride have been mentioned4. For a comprehensive synthesis analysis, it would be best to refer to peer-reviewed articles or chemical databases.Molecular Structure Analysis
The molecular formula of AEPH is C10H20ClNO21. Its molecular weight is 221.72 g/mol1. For a detailed molecular structure analysis, one should refer to spectroscopic data or crystallographic studies.
Chemical Reactions Analysis
The specific chemical reactions involving AEPH are not provided in the search results. For detailed information on its reactivity and the types of reactions it undergoes, one should consult specialized chemical literature or databases.Physical And Chemical Properties Analysis
The physical and chemical properties of AEPH are not explicitly mentioned in the search results. The molecular formula and molecular weight have been provided1. For a comprehensive analysis of its physical and chemical properties, one should refer to its material safety data sheet or other reliable chemical databases.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Activity of New Pyridine Derivatives : A study conducted by Patel, Agravat, and Shaikh (2011) involved the synthesis of new pyridine derivatives using 2-Amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. This research found variable and modest antimicrobial activity against bacteria and fungi in the synthesized compounds (Patel, Agravat, & Shaikh, 2011).
Synthesis and Antidepressant Activity
- 3-[(2-ethoxyphenoxy)methyl]piperidine Derivatives and Antidepressant Activity : Balsamo et al. (1987) synthesized 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives and screened them as potential antidepressant agents. The study concluded that some of these compounds possess biological activity comparable to the antidepressant drug viloxazine (Balsamo et al., 1987).
Crystal and Molecular Structure
- Crystal and Molecular Structure of 4-carboxypiperidinium Chloride : The crystal and molecular structure of 4-Piperidinecarboxylic acid hydrochloride was studied by Szafran, Komasa, and Bartoszak-Adamska (2007). This research provided detailed structural insights using X-ray diffraction and other analytical methods (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Anticonvulsant Activity
- Synthesis and Anticonvulsant Activity of Substituted Lactams and Amides : A study by Brouillette and Grunewald (1984) synthesized derivatives of 3-phenyl-2-piperidinone and evaluated them for anticonvulsant activity. The study highlighted the potential of these compounds in comparison to valproic acid, a known anticonvulsant (Brouillette & Grunewald, 1984).
Anti-Acetylcholinesterase Activity
- Synthesis and Anti-Acetylcholinesterase Activity of Piperidine Derivatives : Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity. This study identified some of the most potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990).
Allosteric Modulation of Cannabinoid CB1 Receptor
- Allosteric Modulation of the Cannabinoid CB1 Receptor : Price et al. (2005) investigated the pharmacology of novel compounds at the cannabinoid CB1 receptor. They found that these compounds bind allosterically to the CB1 receptor and elicit a conformational change that increases agonist affinity (Price et al., 2005).
Spatial Navigation and Cognitive Performance
- The Effects of Novel, Selective 5-HT4 Receptor Ligands in Rat Spatial Navigation : A study by Fontana et al. (1997) explored the effects of selective 5-HT4 receptor agonists on rat spatial learning and memory, providing insights into the cognitive functions influenced by these receptors (Fontana et al., 1997).
Safety And Hazards
The safety data sheet for a similar compound, Benzaldehyde, is available5. However, the specific safety and hazard information for AEPH was not found in the search results. For accurate safety and hazard information, one should refer to the material safety data sheet (MSDS) specific to AEPH.
Orientations Futures
The future directions of research and applications involving AEPH are not specified in the search results. Given its potential applications and properties1, it could be a subject of interest in various scientific research fields.
Relevant Papers
The search results do not provide specific papers related to AEPH. For a comprehensive review of the literature, one should perform a targeted search in scientific databases using relevant keywords and criteria.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive understanding, further literature review and consultation with experts in the field is recommended.
Propriétés
IUPAC Name |
3-(2-prop-2-enoxyethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-6-12-7-8-13-10-4-3-5-11-9-10;/h2,10-11H,1,3-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXBQRYMECYGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Allyloxy)ethoxy]piperidine hydrochloride | |
CAS RN |
1220033-19-1 | |
| Record name | Piperidine, 3-[2-(2-propen-1-yloxy)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)



![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1525169.png)
![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)




![4-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1525180.png)


![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1525183.png)